REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[CH:16]([OH:23])[CH2:17][N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1.[OH-].[Na+].Br[CH2:27][C:28]1[C:29]2[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[C:30]=2[S:31][CH:32]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:35]1[CH:34]=[C:33]([Cl:37])[C:30]2[S:31][CH:32]=[C:28]([CH2:27][O:23][CH:16]([C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[Cl:8])[CH2:17][N:18]3[CH:19]=[N:20][CH:21]=[CH:22]3)[C:29]=2[CH:36]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
308 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
111.11 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C2=C(SC1)C(=CC=C2)Cl
|
Name
|
|
Quantity
|
595 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
635 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the mass temperature between 37 and 40° C.
|
Type
|
ADDITION
|
Details
|
was added for at least 30 minutes
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the system was maintained between 37 and 40° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to a mass temperature of 5-10° C.
|
Type
|
CUSTOM
|
Details
|
the sertaconazole precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water and cold toluene (5-10° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[CH:16]([OH:23])[CH2:17][N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1.[OH-].[Na+].Br[CH2:27][C:28]1[C:29]2[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[C:30]=2[S:31][CH:32]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:35]1[CH:34]=[C:33]([Cl:37])[C:30]2[S:31][CH:32]=[C:28]([CH2:27][O:23][CH:16]([C:10]3[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=3[Cl:8])[CH2:17][N:18]3[CH:19]=[N:20][CH:21]=[CH:22]3)[C:29]=2[CH:36]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
308 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
111.11 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C2=C(SC1)C(=CC=C2)Cl
|
Name
|
|
Quantity
|
595 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
635 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the mass temperature between 37 and 40° C.
|
Type
|
ADDITION
|
Details
|
was added for at least 30 minutes
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the system was maintained between 37 and 40° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to a mass temperature of 5-10° C.
|
Type
|
CUSTOM
|
Details
|
the sertaconazole precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water and cold toluene (5-10° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=2C(=CSC2C(=C1)Cl)COC(CN3C=CN=C3)C=4C=CC(=CC4Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |